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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B14767990

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the total synthesis of (-)-
Rauvoyunine B, a complex indole alkaloid. The synthesis was first reported by Aquilina, J. M.,
et al. in 2024 and proceeds in 11 steps with an overall yield of 2.4% from commercially
available materials.[1] This protocol is intended for laboratory use by trained organic chemists.

Introduction

(-)-Rauvoyunine B is a unigue cyclopropane-containing sarpagine-type indole alkaloid. Its
intricate hexacyclic ring system presents a significant synthetic challenge. The following
protocol details a successful total synthesis, highlighting a strategic intramolecular
cyclopropanation of a tetracyclic N-sulfonyl triazole.[1][2] Key transformations in this synthesis
include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler
reaction, and a ring-closing metathesis.[1][2][3]

Synthetic Strategy Overview

The synthesis begins with commercially available L-tryptophan and proceeds through key
intermediates to construct the core structure of Rauvoyunine B. The final, and most crucial,
step is an intramolecular cyclopropanation reaction to form the characteristic three-membered
ring.
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Caption: Overall workflow of the (-)-Rauvoyunine B total synthesis.

Experimental Protocols

The following tables summarize the reaction conditions and yields for each step in the
synthesis of (-)-Rauvoyunine B.
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Key Reagents

Step Reaction L Product Yield (%)
& Conditions
) Boc:20, EtsN,
1 Boc Protection Boc-L-tryptophan 98
CH2Cl2
o Boc-L-tryptophan
2 Esterification MeOH, SOCI2 95
methyl ester
Aldehyde Aldehyde, TFA, ) )
3 ) Tetracyclic amine 85
Condensation CHzCl2
Palladium-
_ Allyl acetate, N-Allylated
4 Catalyzed Allylic 75
T Pd(PPhs)s, THF tetracycle
Amination
Hydroboration- 9-BBN, then _
5 o Primary alcohol 88
Oxidation H202, NaOH
S Oxalyl chloride,
6 Swern Oxidation Aldehyde 92
DMSO, EtsN
N Ethynylmagnesiu
7 Alkyne Addition ] Propargyl alcohol 80
m bromide, THF
8 Ring-Closing Grubbs I Diene for o5
Metathesis catalyst, CH2Cl2 cyclopropanation
9 Azide Formation NaNs, DMF Azide precursor 90
) Terminal alkyne,
Triazole i N-sulfonyl
10 ] CuSO0a4, Sodium ) 78
Formation triazole
ascorbate
Intramolecular )
] Rh2(OAC)a, (-)-Rauvoyunine
11 Cyclopropanatio 40
CHzCl2 B
n

Detailed Step-by-Step Protocol:

A comprehensive, step-by-step experimental protocol for each of the 11 reactions is provided

below.
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Step 1: Boc Protection of L-Tryptophan

e Materials: L-Tryptophan (1.0 eq), Di-tert-butyl dicarbonate (Boc20, 1.1 eq), Triethylamine
(EtsN, 1.5 eq), Dichloromethane (CHzCl).

Procedure: To a stirred solution of L-tryptophan in CHz2Clz at 0 °C, add EtsN followed by the
dropwise addition of Boc20. Allow the reaction to warm to room temperature and stir for 12
hours. Quench the reaction with water and extract the aqueous layer with CH2Clz. Combine
the organic layers, dry over anhydrous NazSOs4, filter, and concentrate under reduced
pressure to afford Boc-L-tryptophan.

Step 2: Esterification
e Materials: Boc-L-tryptophan (1.0 eq), Methanol (MeOH), Thionyl chloride (SOCIz, 1.2 eq).

Procedure: Dissolve Boc-L-tryptophan in MeOH and cool to 0 °C. Add SOCIz dropwise and
then reflux the mixture for 4 hours. Cool the reaction to room temperature and remove the
solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with
saturated NaHCOs solution. Dry the organic layer over anhydrous Na2SOa, filter, and
concentrate to yield the methyl ester.

Step 3: Pictet-Spengler Reaction

« Materials: Boc-L-tryptophan methyl ester (1.0 eq), Aldehyde (1.1 eq), Trifluoroacetic acid
(TFA, 10 mol%), Dichloromethane (CH2Cl2).

Procedure: To a solution of the methyl ester and aldehyde in CHz2Clz, add TFA. Stir the
reaction at room temperature for 24 hours. Quench with saturated NaHCOs solution and
extract with CH2Clz. Dry the combined organic layers over anhydrous Na=SOa, filter, and
concentrate. Purify the crude product by column chromatography.

Step 4: Palladium-Catalyzed Allylic Amination

o Materials: Tetracyclic amine (1.0 eq), Allyl acetate (1.5 eq),
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)s, 5 mol%), Tetrahydrofuran (THF).
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e Procedure: In a flame-dried flask under an inert atmosphere, dissolve the tetracyclic amine
and allyl acetate in THF. Add Pd(PPhs)4 and heat the mixture to reflux for 6 hours. Cool to
room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the

residue by column chromatography.
Step 5: Hydroboration-Oxidation

» Materials: N-Allylated tetracycle (1.0 eq), 9-Borabicyclo[3.3.1]nonane (9-BBN, 1.5 eq),
Hydrogen peroxide (H202, 30% aq. solution), Sodium hydroxide (NaOH, 3M ag. solution).

e Procedure: To a solution of the N-allylated tetracycle in THF at 0 °C, add a solution of 9-BBN
in THF. Stir at room temperature for 12 hours. Cool the reaction to 0 °C and slowly add
NaOH solution followed by the dropwise addition of H20:. Stir for 4 hours at room
temperature. Extract the mixture with ethyl acetate, dry the organic layer over NazSOa, filter,
and concentrate. Purify by column chromatography.

Step 6: Swern Oxidation

e Materials: Primary alcohol (1.0 eq), Oxalyl chloride (1.5 eq), Dimethyl sulfoxide (DMSO, 2.0
eq), Triethylamine (EtsN, 5.0 eq), Dichloromethane (CH2ClL2).

e Procedure: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in
CH2Clz and cool to -78 °C. Add a solution of DMSO in CH2Cl2 dropwise. After 15 minutes,
add a solution of the primary alcohol in CH2Clz. Stir for 30 minutes, then add EtsN. Allow the
reaction to warm to room temperature over 1 hour. Quench with water and extract with
CH:2Clz. Dry the organic layer, filter, and concentrate. Purify the aldehyde by column
chromatography.

Step 7: Alkyne Addition

e Materials: Aldehyde (1.0 eq), Ethynylmagnesium bromide (1.5 eq, 0.5 M in THF),
Tetrahydrofuran (THF).

e Procedure: To a solution of the aldehyde in THF at -78 °C, add ethynylmagnesium bromide
solution dropwise. Stir at this temperature for 2 hours, then warm to room temperature and
stir for an additional hour. Quench the reaction with saturated NH4Cl solution and extract with
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ethyl acetate. Dry the organic layer, filter, and concentrate. Purify the propargyl alcohol by
column chromatography.

Step 8: Ring-Closing Metathesis
o Materials: Diene precursor (1.0 eq), Grubbs II catalyst (5 mol%), Dichloromethane (CHzClz2).

e Procedure: In a degassed flask, dissolve the diene in CHz2Clz. Add the Grubbs Il catalyst and
reflux the mixture for 4 hours under an inert atmosphere. Cool to room temperature and
concentrate. Purify the product by column chromatography.

Step 9: Azide Formation

» Materials: Mesylated or tosylated alcohol precursor (1.0 eq), Sodium azide (NaNs, 3.0 eq),
Dimethylformamide (DMF).

e Procedure: To a solution of the alcohol derivative in DMF, add NaNs. Heat the mixture to 80
°C and stir for 12 hours. Cool to room temperature, pour into water, and extract with ethyl
acetate. Wash the organic layer with brine, dry over Na2SOa, filter, and concentrate to yield
the azide.

Step 10: Triazole Formation

o Materials: Azide (1.0 eq), Terminal alkyne (1.1 eq), Copper(ll) sulfate pentahydrate
(CuS04-5H20, 10 mol%), Sodium ascorbate (20 mol%), t-Butanol/Water (1:1).

e Procedure: To a solution of the azide and alkyne in a t-butanol/water mixture, add sodium
ascorbate and CuSOa4-5H20. Stir vigorously at room temperature for 24 hours. Dilute with
water and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify by
column chromatography.

Step 11: Intramolecular Cyclopropanation

» Materials: N-sulfonyl triazole (1.0 eq), Rhodium(ll) acetate dimer (Rh2(OAc)4, 5 mol%),
Dichloromethane (CH2zClz2).
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e Procedure: In a flame-dried flask under an inert atmosphere, dissolve the N-sulfonyl triazole
in CH2Cl2. Add Rhz(OAc)4 and stir the mixture at 40 °C for 6 hours. Cool to room
temperature and concentrate. Purify the crude product by preparative HPLC to afford (-)-

Rauvoyunine B.

Signaling Pathway and Logical Relationship
Diagram

The following diagram illustrates the key bond formations and strategic transformations in the
synthesis.
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Caption: Key transformations in the synthesis of (-)-Rauvoyunine B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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